Product packaging for Methyl chlorite(Cat. No.:CAS No. 91589-76-3)

Methyl chlorite

Cat. No.: B14358018
CAS No.: 91589-76-3
M. Wt: 82.48 g/mol
InChI Key: RETQPHRWFGORDA-UHFFFAOYSA-N
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Description

Classification and Chemical Context of Alkyl Halogen Oxyacid Esters

Alkyl halogen oxyacid esters are formally derived from halogen oxoacids, which are acids containing a halogen atom, oxygen, and hydrogen. libretexts.orgunacademy.com The halogens, excluding fluorine, can form several types of oxoacids depending on the oxidation state of the halogen. testbook.com For chlorine, these include hypochlorous acid (HOCl), chlorous acid (HOClO), chloric acid (HOClO₂), and perchloric acid (HOClO₃). testbook.com The corresponding esters are formed by the replacement of the acidic hydrogen with an alkyl group.

The classification of these esters is based on the parent halogen oxyacid. Methyl chlorite (B76162) is thus classified as a chlorite ester. The stability and reactivity of these esters are significantly influenced by the oxidation state and electronegativity of the central halogen atom.

Theoretical Frameworks for Understanding Electronegativity and Bonding in Halogen Oxyacid Compounds

The chemical behavior of halogen oxyacid compounds and their esters is largely governed by the principles of electronegativity and the nature of the chemical bonds. The acidity of halogen oxoacids, and by extension the reactivity of their esters, is influenced by two main trends:

Electronegativity of the central halogen atom: For a series of homologous oxyacids (e.g., HOCl, HOBr, HOI), the acidity increases with the electronegativity of the halogen. libretexts.org This is because a more electronegative central atom pulls electron density away from the O-H bond, making it more polar and easier to ionize. libretexts.org This inductive effect also influences the stability of the corresponding ester.

Oxidation state of the central halogen atom: For oxoacids of a given halogen, the acidity increases as the oxidation state of the halogen increases (i.e., with a greater number of oxygen atoms). vaia.com This is due to the increased delocalization of the negative charge on the conjugate base over the additional oxygen atoms, which stabilizes the anion.

In the case of methyl chlorite, the chlorine atom is in a +3 oxidation state. The bonding in the chlorite ion (ClO₂⁻) involves both sigma and pi bonding, and this is extended to the ester with the formation of a covalent bond between the oxygen and the methyl group. The Cl-O bonds in chlorite have been a subject of theoretical interest, with discussions around the extent of double bond character and the potential for hypervalency, though modern interpretations often favor models that avoid expanding the octet of chlorine. stackexchange.com

Overview of Existing Knowledge and Gaps in Chlorite Ester Chemistry

The scientific literature on this compound is sparse, suggesting it is not a compound that has been isolated or extensively studied as a stable species. Much of the available information on chlorite esters comes from studies where they are proposed as unstable intermediates in chemical reactions. For example, research on the reaction of chlorine dioxide with phenolic compounds in lignin (B12514952) suggests the formation of unstable chlorite ester intermediates that readily react with nucleophiles present in the medium. researchgate.net

This transient nature represents a significant gap in the knowledge of chlorite ester chemistry. There is a lack of detailed research findings and spectroscopic data for simple alkyl chlorites like this compound. While theoretical studies and computational chemistry have been applied to related species like methyl chloride (CH₃Cl) and various chlorine oxides, dedicated theoretical treatments of this compound are not prominent in the available literature. nih.govacs.orgacs.org The synthesis of chlorite esters also appears to be a challenge, contributing to the dearth of experimental data.

Properties of this compound (CH₃ClO₂) (Theoretical and Estimated)

Property Value Source
Molecular Formula CH₃ClO₂ nih.gov
Molecular Weight 82.48 g/mol nih.gov

Comparison of Chlorine Oxoacids

Oxoacid Formula Chlorine Oxidation State Acidity Trend
Hypochlorous acid HOCl +1 Weakest
Chlorous acid HOClO +3
Chloric acid HOClO₂ +5

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3ClO2 B14358018 Methyl chlorite CAS No. 91589-76-3

Properties

CAS No.

91589-76-3

Molecular Formula

CH3ClO2

Molecular Weight

82.48 g/mol

IUPAC Name

methyl chlorite

InChI

InChI=1S/CH3ClO2/c1-4-2-3/h1H3

InChI Key

RETQPHRWFGORDA-UHFFFAOYSA-N

Canonical SMILES

COCl=O

Origin of Product

United States

Theoretical and Computational Chemistry of Methyl Chlorite

Quantum Chemical Calculations of Molecular Structure and Conformational Analysis

A thorough understanding of a molecule's behavior begins with the computational determination of its three-dimensional structure and electron distribution. For methyl chlorite (B76162), this would involve sophisticated quantum chemical calculations.

Determination of Equilibrium Geometries and Bond Parameters

To date, no peer-reviewed studies present the calculated equilibrium geometries or detailed bond parameters (bond lengths and angles) for methyl chlorite using methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). Such calculations would be the first step in characterizing the molecule's fundamental structure.

Analysis of Electronic Structure and Charge Distribution

The electronic structure, including the distribution of electron density and the nature of the molecular orbitals (HOMO and LUMO), is crucial for understanding a molecule's reactivity. Similarly, charge distribution analyses, like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would provide insights into the polarity of the bonds and the molecule as a whole. This information is currently not available for this compound.

Vibrational Frequency Analysis and Spectroscopic Fingerprint Prediction

Computational spectroscopy is a powerful tool for predicting and interpreting experimental spectra. However, for this compound, these computational predictions have not been published.

Theoretical Infrared and Raman Spectra Simulations

The simulation of infrared (IR) and Raman spectra is essential for identifying the characteristic vibrational modes of a molecule. These "fingerprints" are invaluable for experimental detection and characterization. The theoretical vibrational frequencies and intensities for this compound have not been reported in the scientific literature.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is a cornerstone of chemical structure elucidation. The prediction of ¹H and ¹³C NMR chemical shifts through computational methods like the Gauge-Including Atomic Orbital (GIAO) method would be instrumental in confirming the structure of this compound, should it be synthesized and analyzed. No such computational NMR data for this compound is currently available.

Computational Investigation of Energetics and Thermochemistry

The stability and reactivity of a molecule are governed by its thermochemical properties. Computational methods are routinely used to predict these properties. For this compound, key energetic and thermochemical data, such as its heat of formation, enthalpy, and Gibbs free energy, have not been computationally determined and reported in the literature.

Standard Enthalpies of Formation and Reaction Energies

Advanced Computational Methods for Reaction Dynamics

While comprehensive studies using advanced computational methods on this compound are scarce, the principles of these techniques can be applied to understand its reactive nature.

Ab initio molecular dynamics (AIMD) is a powerful method for simulating the time evolution of a system of atoms by calculating the forces on the nuclei directly from electronic structure theory "on the fly". q-chem.com This approach is particularly useful for studying reaction mechanisms, bond breaking and formation, and the behavior of short-lived, unstable species.

Specific AIMD studies focusing solely on this compound (CH₃OClO) are not prominent in the surveyed literature. However, AIMD has been successfully applied to related, more stable isomers like methyl hypochlorite (B82951) (CH₃OCl) to study their photodissociation dynamics. researchgate.net Such simulations for this compound would be invaluable for understanding its extremely short lifetime and the complex dynamics of its rapid decomposition into multiple products in real-time, without pre-defined reaction coordinates.

Transition State Theory (TST) is a fundamental concept in chemical kinetics used to calculate the rate constants of elementary reactions. It relies on identifying the transition state, which is the highest energy point along the minimum energy pathway (the intrinsic reaction coordinate) connecting reactants and products on the potential energy surface.

For this compound, computational studies have identified a key decomposition pathway that proceeds through a cyclic transition state. nih.gov In this pathway, this compound rearranges to form formaldehyde (B43269) and hypochlorous acid. The calculation of this transition state's structure and energy is crucial for understanding the kinetics of this decomposition. The low calculated activation enthalpy (6 kcal·mol⁻¹) for this pathway explains why this is a major route for its rapid decay. nih.gov Elucidating such pathways is a primary goal of applying computational methods like density functional theory (DFT) or higher-level ab initio calculations to locate and characterize these critical points on the potential energy surface. researchgate.netscispace.com

Conceptual Synthesis and Formation Mechanisms of Methyl Chlorite

Proposed Esterification Pathways from Chlorous Acid Precursors

The classic method for synthesizing esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. researchgate.net By analogy, a plausible, though experimentally unverified, route to methyl chlorite (B76162) would be the esterification of its corresponding inorganic acid, chlorous acid (HClO₂).

The direct esterification of chlorous acid with methanol (B129727) represents a hypothetical pathway to methyl chlorite. The theoretical reaction is as follows:

CH₃OH + HClO₂ ⇌ CH₃OClO + H₂O

This reaction is conceptually straightforward, mirroring the formation of other esters where an alcohol reacts with an acid to produce an ester and water. researchgate.net However, a significant challenge to this proposed synthesis is the inherent instability of the chlorous acid reactant. Chlorous acid is a weak acid and a strong oxidizing agent that readily disproportionates into hypochlorous acid and chloric acid. This instability makes it difficult to handle and utilize as a precursor in a controlled esterification reaction. Consequently, there are no documented experimental syntheses of this compound via this direct reaction mechanism in the available scientific literature.

Due to the purely hypothetical nature of the direct esterification of chlorous acid, no experimental research into the catalytic influence on the yield of this compound has been published. In conventional esterification, strong acids like sulfuric acid or hydrochloric acid are used as catalysts to protonate the acid reactant, making it more electrophilic and accelerating the reaction. researchgate.netacs.org One could speculate that a similar acid catalyst would be required for this reaction. However, the strong oxidizing nature of chlorous acid and its decomposition products would likely lead to complex side reactions with any catalyst and the methanol itself, further complicating this theoretical pathway.

Direct Reaction Mechanisms with Methanol (Hypothetical)

Kinetic and Thermodynamic Factors Governing Formation Efficiency

Experimental data on the kinetics and thermodynamics of this compound formation are absent from the scientific literature, a direct consequence of the compound's instability and the lack of a successful synthesis. The available information is derived from computational chemistry, which provides theoretical insights into the energetics of the proposed reaction pathways.

Theoretical calculations suggest that the formation of this compound from a methyl radical and chlorine dioxide is a viable step in a reaction sequence. researchgate.net However, the same calculations indicate that the subsequent decomposition of this compound is energetically favorable, implying a very low activation energy for its breakdown and thus a very short lifetime. researchgate.net

Below is a table of computationally derived enthalpy data for one of the proposed reaction pathways involving this compound as an intermediate.

Interactive Data Table: Computationally Derived Enthalpy Changes for a Proposed Reaction Pathway researchgate.net

Reaction StepReactantsProductsEnthalpy Change (kcal/mol)
FormationCH₃• + OClOCH₃OClOData Not Available
DecompositionCH₃OClOCH₃O• + ClO•Data Not Available
Isomerization & DissociationCH₃OClOCH₂O + HClO-59.5

Note: The data presented is based on theoretical calculations (B3LYP/6-311++(3df,3p) – DFT methods) and represents enthalpy changes for specific steps in a complex reaction pathway. The formation step enthalpy was not explicitly provided in the source diagram, but the subsequent dissociation step highlights the energetic favorability of decomposition. researchgate.net

Information on this compound Not Available

Following a comprehensive search for scientific literature and data, it has been determined that there is a significant lack of available information regarding the chemical compound "this compound" (CH₃ClO₂). The requested article on its chemical reactivity and decomposition pathways cannot be generated as there is no published research, data, or established scientific knowledge on this specific topic.

Searches for "this compound" primarily yield results for the well-known compound methyl chloride (CH₃Cl), also known as chloromethane. Methyl chloride is a fundamentally different substance from this compound. While methyl chloride is a halogenated hydrocarbon, this compound would be the methyl ester of chlorous acid.

The PubChem database contains an entry for this compound (CID 71328318), confirming its structural identity. nih.gov However, this entry lacks any experimental or theoretical data regarding its reactivity, stability, or decomposition mechanisms. The absence of such information across scientific databases and research platforms suggests that this compound is likely a highly unstable, transient, or purely theoretical compound that has not been synthesized or characterized in a way that would allow for the study of its chemical properties as outlined.

Due to this complete absence of data, the following sections and subsections of the requested article cannot be addressed:

Chemical Reactivity and Decomposition Pathways of Methyl Chlorite

Instability and Rapid Conversion in Acidic Environments

Without any scientific basis, providing content for these topics would be speculative and would not meet the standards of accuracy and authoritativeness. Further investigation into the synthesis and characterization of methyl chlorite (B76162) would be required before its chemical reactivity and decomposition could be described.

Scientific Article on Methyl Chlorite Unattainable Due to Scarcity of Research

Despite a comprehensive search of scientific literature, the generation of a detailed and scientifically accurate article focusing on the chemical compound "this compound" (CH₃ClO₂), as per the requested outline, is not feasible. The available body of research on this specific compound is insufficient to provide the in-depth analysis required on its chemical reactivity, decomposition pathways, and solvent effects.

While "this compound" is a recognized chemical entity with a registered CAS number (91589-76-3), extensive investigation reveals a significant gap in the scientific literature regarding its specific chemical properties and behavior. The request for a thorough article detailing its acid-catalyzed decomposition kinetics, the characterization of its decomposition products—specifically the formation of benzoquinone from reactions with phenol (B47542)—and the effects of solvents on its stability and reactivity could not be met with factual, verifiable data from existing research.

Initial searches often conflated "this compound" with the more common and extensively studied "methyl chloride" (CH₃Cl), also known as chloromethane. However, these are distinct chemical compounds with different structures and properties.

Further targeted searches for "this compound" did confirm its existence. Some sources allude to its high instability. For instance, literature on related compounds, such as alkyl hypochlorites, suggests that these types of molecules are generally unstable. There is also a mention of the rapid formation of unstable this compound during the reaction of dimethyl sulfate (B86663) with barium chlorite. This inherent instability may be a primary reason for the limited research into its detailed chemical characteristics.

The specific query regarding the reaction of this compound with phenol to produce benzoquinone yielded no direct results. The oxidation of phenol to benzoquinone is a known chemical transformation, but it is typically achieved using other oxidizing agents, such as sodium dichromate in the presence of sulfuric acid. There is no available scientific evidence to suggest that this compound is used for or is even capable of this transformation.

Without published studies on the kinetics of its decomposition, the nature of its reaction products under various conditions, or the influence of different solvents on its behavior, any attempt to construct the requested article would be based on speculation rather than established scientific fact. This would contravene the core principles of accuracy and reliance on verifiable sources.

Therefore, due to the profound lack of detailed research findings and data tables concerning the chemical reactivity and decomposition pathways of this compound, it is not possible to generate the authoritative and scientifically rigorous article as instructed.

Advanced Spectroscopic Techniques for Transient Chlorite Species Characterization

Time-Resolved Spectroscopy for Elucidating Reaction Intermediates

Time-resolved spectroscopy is a powerful tool for studying the kinetics and mechanisms of reactions involving short-lived intermediates. By initiating a reaction with a pulse of energy (e.g., a laser pulse) and then probing the system with subsequent spectroscopic measurements at varying time delays, it is possible to track the formation and decay of transient species.

Femtosecond transient absorption (fs-TA) spectroscopy operates on the timescale of molecular vibrations and electronic transitions, making it ideal for observing the primary photochemical events. In a hypothetical study of methyl chlorite (B76162), a femtosecond laser pulse could be used to photodissociate a precursor molecule, and a subsequent broadband "white light" pulse would probe the absorption of the resulting fragments and any transient intermediates.

The data obtained would reveal the electronic transitions of the nascent methyl chlorite and its subsequent transformation or decomposition products. For instance, following the photoexcitation of a potential precursor like chlorine dioxide (OClO) in the presence of a methyl radical source, fs-TA could track the appearance and disappearance of spectral features associated with the formation of a transient ClOO* isomer and its subsequent reaction to form this compound. acs.org The spectral dynamics would provide insights into the vibrational relaxation and electronic state evolution of the newly formed molecule. acs.org This technique is sensitive to changes in electronic configuration, making it possible to distinguish between different electronic states of the transient species. royalsocietypublishing.org

Hypothetical fs-TA Data for this compound Formation:

Time Delay (ps)Wavelength (nm)Observed Species/Process
0.1 - 1350 - 400Formation of vibrationally hot ClOO
1 - 10400 - 500Vibrational cooling of ClOO
10 - 100450 - 550Formation of this compound
> 100300 - 400Decomposition products (e.g., CH₃O radical, ClO radical)

This table is a hypothetical representation based on principles of fs-TA and data from related species.

Flash photolysis is a technique used to study transient species with slightly longer lifetimes, typically in the microsecond to millisecond range. A high-intensity light flash generates a high concentration of intermediates, whose subsequent reactions are monitored by a spectroscopic technique, often absorption or emission spectroscopy. publish.csiro.aubath.ac.uk

For the study of this compound, a precursor gas mixture could be subjected to a flash of UV light to initiate photolysis. The subsequent changes in absorption over a range of wavelengths would be recorded as a function of time. This would allow for the determination of the absorption spectrum of this compound and the kinetic parameters of its decay. The photolysis of chlorine dioxide is a well-studied process that produces reactive chlorine species, which could potentially react to form this compound under specific conditions. bath.ac.uk The photolysis of hypochlorous acid (HOCl) and hypochlorite (B82951) (OCl⁻) also generates reactive oxidants like hydroxyl and chlorine radicals that are key in such reaction mechanisms. researchgate.net

Femtosecond Transient Absorption Spectroscopy

Matrix Isolation Spectroscopy for Stabilization and Analysis of Unstable Molecules

Matrix isolation is a technique that involves trapping reactive molecules in a rigid, inert matrix (such as argon or neon) at cryogenic temperatures (typically below 20 K). theijes.com This "freezes" the molecules in place, preventing them from reacting with each other and allowing for their detailed spectroscopic characterization using methods like infrared (IR) or UV-Vis spectroscopy.

To study this compound using this technique, a suitable precursor could be co-deposited with a large excess of an inert gas onto a cryogenic window. Subsequent in-situ photolysis of the precursor would generate this compound, which would be trapped and isolated within the matrix. Infrared spectroscopy of the matrix would then reveal the vibrational frequencies of the isolated this compound molecule. These experimental frequencies could be compared with theoretical predictions from quantum chemical calculations to confirm the identity and structure of the trapped species. This technique has been successfully used to study a wide range of unstable molecules and free radicals. theijes.com

Hypothetical Infrared Frequencies for Matrix-Isolated this compound:

Vibrational ModeHypothetical Frequency (cm⁻¹)
C-H Stretch2950 - 3050
O-Cl Stretch700 - 800
C-O Stretch1000 - 1100
CH₃ Rock900 - 950

This table is a hypothetical representation based on typical vibrational frequencies for these functional groups.

High-Resolution Gas-Phase Spectroscopy for Rotational and Vibrational Structure

High-resolution gas-phase spectroscopy provides exquisitely detailed information about the rotational and vibrational energy levels of a molecule. By analyzing the fine structure in a molecule's spectrum, it is possible to determine its precise geometry, bond lengths, bond angles, and other molecular parameters.

While obtaining a gas-phase spectrum of a highly transient species like this compound would be exceptionally challenging, techniques such as Fourier transform infrared (FTIR) spectroscopy or microwave spectroscopy could be employed if a method to produce a sufficient concentration in the gas phase were developed. tandfonline.com The analysis of the rotational-vibrational bands would be complex, likely showing features of an asymmetric top molecule. wikipedia.orgrsc.org The spectrum would also be influenced by isotopic substitution, for instance, with ³⁷Cl, which would lead to observable shifts in the spectral lines. rsc.org The rotational constants derived from such a spectrum would provide the most accurate determination of the molecule's structure. researchgate.net

Hypothetical Rotational Constants for this compound:

Rotational ConstantHypothetical Value (cm⁻¹)
A1.5
B0.3
C0.28

This table is a hypothetical representation based on the expected structure of this compound.

Environmental and Atmospheric Implications of Methyl Chlorite Theoretical and Speculative

The scientific literature on the environmental and atmospheric chemistry of methyl chlorite (B76162) (CH₃ClO₂) is exceptionally sparse, suggesting that it is likely a highly reactive and unstable molecule. Consequently, the following discussion is primarily theoretical and speculative, based on established principles of atmospheric chemistry and the reactivity of related compounds.

Future Research Directions and Methodological Innovations

Development of Stabilized Analogs or Derivatives of Chlorite (B76162) Esters

Given the presumed high reactivity of simple alkyl chlorites, a promising research direction is the synthesis of sterically or electronically stabilized analogs. The instability of related compounds, such as alkyl hypochlorites, is well-documented, with decomposition often being autocatalytic and highly exothermic. For instance, research on alkyl hypochlorites has shown that stability increases with greater branching in the alkyl group. A similar strategy could be employed for chlorite esters.

Future research could focus on:

Steric Hindrance: Introducing bulky substituents on the alkyl group (e.g., tert-butyl or adamantyl) could sterically shield the reactive chlorite ester functionality, thereby increasing the kinetic barrier to decomposition pathways.

Electronic Stabilization: The incorporation of electron-withdrawing or -donating groups at strategic positions could modulate the electronic structure of the molecule, potentially leading to enhanced stability.

Fluorinated Analogs: The use of fluorinated alkyl groups could alter the compound's stability and reactivity profile, a strategy that has been explored for other classes of organic compounds.

The successful synthesis and isolation of such stabilized derivatives would provide invaluable experimental data on the fundamental properties of the chlorite ester group, which is currently lacking.

Integrated Experimental and Computational Approaches for Unstable Species

For molecules that are too unstable to be studied by conventional methods, a combination of advanced experimental techniques and high-level computational chemistry is indispensable.

Experimental Techniques:

Matrix Isolation Spectroscopy: This technique involves trapping the molecule of interest in an inert gas matrix (e.g., argon or nitrogen) at very low temperatures (typically below 20 K). aip.orgaip.org This rigid, cold environment can inhibit decomposition and bimolecular reactions, allowing for spectroscopic characterization. While no matrix isolation studies have been reported for methyl chlorite, the technique has been successfully applied to study the photolysis products of methyl chloride, such as the H₂CCl radical. aip.orgaip.org

Flash Photolysis and Time-Resolved Spectroscopy: These methods can be used to generate and study transient species on very short timescales (femtoseconds to milliseconds). A precursor molecule could potentially be photolyzed to generate this compound in situ, with its subsequent reactivity monitored by techniques like time-resolved infrared or UV-Vis spectroscopy.

Computational Approaches:

High-Level Ab Initio Calculations: Modern computational methods can predict the geometric structures, vibrational frequencies, and electronic properties of molecules with high accuracy. researchgate.net For this compound, computational studies could elucidate its likely decomposition pathways and energy barriers, providing a theoretical framework for understanding its instability. Such studies have been extensively used to understand the reactivity of related molecules like methyl chloride. researchgate.net

Molecular Dynamics Simulations: Simulations can provide insights into the dynamic behavior of molecules, including their interactions with other species and their decomposition mechanisms.

An integrated approach, where computational predictions guide experimental design and experimental results benchmark theoretical models, would be the most powerful strategy for characterizing this compound.

Exploration of Chlorite Esters in Nonaqueous or Extreme Environments

The reactivity of a compound is highly dependent on its environment. While many chemical reactions are studied in aqueous solutions, exploring the chemistry of this compound in nonaqueous solvents or under extreme conditions could reveal new and unexpected behavior.

Nonaqueous Solvents: Protic solvents like water are likely to promote the rapid hydrolysis of a chlorite ester. Conducting synthetic attempts in aprotic and non-polar solvents could suppress these decomposition pathways and potentially allow for the observation or trapping of the molecule.

Supercritical Fluids: The unique properties of supercritical fluids could provide a medium for controlling the reactivity of unstable species.

Astrochemical Environments: Simple organic molecules and reactive species are known to exist in interstellar space and planetary atmospheres. Theoretical studies on the potential formation and stability of this compound under such low-temperature, low-pressure conditions could be of interest to astrochemists. The interaction of methyl chloride with atmospheric radicals and its behavior at the air-water interface have been subjects of computational and spectroscopic studies, providing a template for similar investigations into this compound. acs.org

Interdisciplinary Studies on the Fundamental Chemistry of Highly Reactive Molecules

The challenges posed by highly reactive molecules like this compound are not unique and are encountered in various fields of chemistry and physics. Fostering interdisciplinary collaborations could accelerate progress in this area.

Atmospheric Chemistry: The study of transient species is central to understanding atmospheric reaction mechanisms. The techniques and models developed by atmospheric chemists for studying radicals and other reactive intermediates are directly applicable to molecules like this compound. acs.org

Combustion Chemistry: Combustion processes involve a complex network of reactions involving highly reactive radical species at high temperatures.

Materials Science: The controlled decomposition of reactive precursors is a method for synthesizing novel materials. Understanding the decomposition of chlorite esters could potentially lead to new synthetic routes.

By bringing together experts from different disciplines, a more holistic understanding of the fundamental principles governing the chemistry of highly reactive molecules can be achieved.

Compound Data Tables

Due to the lack of experimental data for this compound, the following table includes computed data from publicly available databases. For comparison, data for the related, well-characterized compound, methyl chloride, is also provided.

Table 1: Computed Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula CH₃ClO₂
Molecular Weight 82.48 g/mol
CAS Number 91589-76-3
Canonical SMILES COCl=O
Data sourced from PubChem CID 71328318.

Table 2: Properties of Methyl Chloride

PropertyValue
IUPAC Name Chloromethane
Molecular Formula CH₃Cl
Molecular Weight 50.49 g/mol
CAS Number 74-87-3
Boiling Point -23.8 °C (-10.8 °F; 249.3 K)
Melting Point -97.4 °C (-143.3 °F; 175.8 K)
Appearance Colorless gas
Data sourced from PubChem CID 6327 and Wikipedia.

Q & A

Q. What are the established methods for synthesizing sodium chlorite and ensuring its purity in laboratory settings?

Sodium chlorite is typically synthesized by reducing chlorine dioxide (ClO₂) with hydrogen peroxide in an alkaline medium. Purity is ensured via crystallization and drying at controlled temperatures (≤40°C to prevent decomposition). Analytical techniques like ion chromatography (IC) and titration with potassium permanganate are used to confirm purity (>98%) and quantify chlorite ion (ClO₂⁻) content .

Q. How can researchers accurately quantify chlorite residues in treated samples using HPLC?

High-Pressure Liquid Chromatography (HPLC) with a UV-Vis detector (λ = 360 nm) is optimized for chlorite detection. Sample preparation involves acidification (pH 2–3) to stabilize chlorite ions, followed by filtration to remove particulates. Calibration curves using sodium chlorite standards (0.1–10 ppm) achieve a limit of detection (LOD) of 0.05 ppm. Post-treatment residues in food matrices (e.g., poultry, produce) are typically <0.54 ppm for chlorite and <0.3 ppm for chlorate .

Q. What safety protocols are essential when handling sodium chlorite in laboratory experiments?

Critical protocols include:

  • Personal Protective Equipment (PPE): ANSI-approved chemical goggles, nitrile gloves, and lab coats (100% cotton) to prevent skin contact .
  • Ventilation: Use fume hoods to avoid inhalation of chlorine dioxide (ClO₂), which forms when sodium chlorite contacts acids .
  • Storage: Keep in airtight containers away from acids, organic materials, and heat sources (>200°C triggers decomposition) .

Advanced Research Questions

Q. What experimental approaches are used to resolve contradictions in the carcinogenic potential of sodium chlorite observed in animal models?

Contradictory findings (e.g., marginal lung tumors in male mice vs. no tumors in female Sencar mice) are addressed via:

  • Dose-response studies: Administering 0.1–100 mg/kg/day doses to identify threshold effects.
  • Species-specific assays: Comparative studies in rats, mice, and human cell lines to assess metabolic differences.
  • Mechanistic toxicology: Measuring oxidative stress biomarkers (e.g., 8-OHdG for DNA damage) and chlorite’s impact on glutathione peroxidase activity .

Q. How can researchers optimize environmental parameters for chlorite dismutase activity to enhance chlorite degradation?

Chlorite dismutase (Cld) activity is pH- and temperature-dependent. Optimal conditions include:

  • pH 5.5–7.0: Crystal structure analysis shows conformational changes at pH <5.5 reduce catalytic efficiency .
  • Temperature 25–30°C: Activity declines above 40°C due to protein denaturation.
  • Substrate concentration: Michaelis-Menten kinetics reveal a Kₘ of 0.2 mM for chlorite. Use stopped-flow spectrophotometry to monitor O₂ production (λ = 240 nm) in real time .

Q. What methodologies are recommended for studying the metabolic pathways of chlorite in microbial systems?

  • Genomic analysis: Identify gene clusters (e.g., cld, clr) in chlorate-reducing bacteria like Ideonella dechloratans using PCR and shotgun sequencing .
  • Enzyme assays: Measure chlorate reductase activity via UV-Vis spectroscopy (methyl viologen oxidation at 604 nm). Avoid chlorite interference by maintaining concentrations <1 mM .
  • Stable isotope probing: Use ¹⁸O-labeled chlorite to trace O₂ release pathways in anaerobic/aerobic consortia .

Q. How do researchers investigate the role of chlorite in reactive chlorine species' environmental impact?

  • Field sampling: Quantify chlorite in groundwater using IC coupled with mass spectrometry (IC-MS).
  • Microcosm studies: Simulate chlorite exposure (0.1–10 mg/L) to soil/water systems and measure Cl⁻, ClO₂, and ClO₃⁻ via ion-selective electrodes.
  • Oxidative stress assays: Expose microbial biofilms to chlorite and measure catalase activity and lipid peroxidation (malondialdehyde levels) .

Methodological Recommendations

  • Contradiction analysis: Use systematic evidence mapping (SEM) to screen PubMed/Toxcenter databases with tailored search strings (e.g., "sodium chlorite AND carcinogenicity NOT medline[sb]") .
  • Reproducibility: Follow guidelines for detailed experimental reporting (e.g., Beilstein Journal of Organic Chemistry standards) .
  • Ethical compliance: Pre-screen chlorite exposure protocols with institutional biosafety committees to address reactive oxygen species (ROS) risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.